Methyl 3-(4-formylphenoxy)benzoate
Overview
Description
Methyl 3-(4-formylphenoxy)benzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid and contains both ester and aldehyde functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxybenzoic acid with 4-formylphenol in the presence of a suitable catalyst. The reaction typically proceeds via esterification and etherification steps. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating under reflux .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-formylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-formylphenoxy)benzoic acid.
Reduction: Methyl 3-(4-hydroxyphenoxy)benzoate.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(4-formylphenoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been identified as inhibitors of certain enzymes involved in cancer metabolism, such as malate dehydrogenase. The exact pathways and molecular interactions can vary based on the structural modifications of the compound.
Comparison with Similar Compounds
- Methyl 4-(2-formylphenoxy)benzoate
- 4-(2-formylphenoxy)benzaldehyde
- 2-(3-formylphenoxy)acetamide
- N-ethyl-2-(4-formylphenoxy)acetamide
Comparison: Methyl 3-(4-formylphenoxy)benzoate is unique due to the specific positioning of the formyl and ester groups on the aromatic rings. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 3-(4-formylphenoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBAESLKZPSLGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585633 | |
Record name | Methyl 3-(4-formylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103561-09-7 | |
Record name | Methyl 3-(4-formylphenoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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